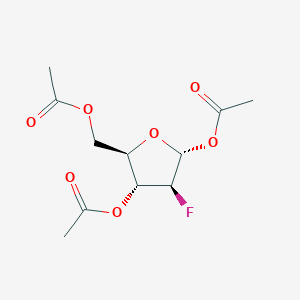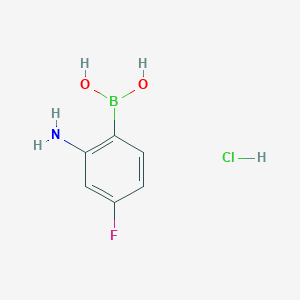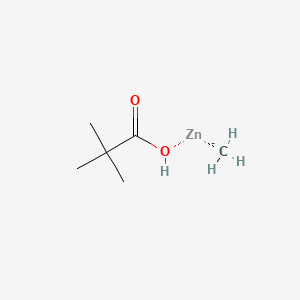
Methyl(pivaloyloxy)zinc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(pivaloyloxy)zinc is an organometallic compound that features a zinc atom bonded to a methyl group and a pivaloyloxy group
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize this compound involves the reaction of pivaloyl chloride with methylmagnesium chloride (Grignard reagent) in anhydrous ether.
Transmetalation: Another approach is the transmetalation of a zinc halide with a pivaloyloxymethyl Grignard reagent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale Grignard reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors can also enhance the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidation products.
Reduction: Reduction reactions can convert this compound to other organometallic compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the pivaloyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and metal catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and halides are typically employed.
Major Products Formed:
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and other reduced organometallic compounds.
Substitution: Amides, esters, and ethers.
Applications De Recherche Scientifique
Methyl(pivaloyloxy)zinc has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals.
Medicine: The compound can be used to create prodrugs, where the pivaloyloxy group enhances the drug's solubility and bioavailability.
Biology: It can be employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: this compound is utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which Methyl(pivaloyloxy)zinc exerts its effects involves its ability to act as a nucleophile and a Lewis acid. The zinc atom can coordinate to various substrates, facilitating nucleophilic attacks and promoting the formation of new chemical bonds. The pivaloyloxy group can also influence the reactivity and stability of the compound.
Molecular Targets and Pathways:
Nucleophilic Substitution: The compound can target electrophilic centers in organic molecules, leading to substitution reactions.
Redox Reactions: It can participate in redox processes, affecting the oxidation state of other compounds.
Comparaison Avec Des Composés Similaires
Methylmagnesium chloride
Zinc acetate
Methyl lithium
Propriétés
Formule moléculaire |
C6H13O2Zn- |
|---|---|
Poids moléculaire |
182.5 g/mol |
Nom IUPAC |
carbanide;2,2-dimethylpropanoic acid;zinc |
InChI |
InChI=1S/C5H10O2.CH3.Zn/c1-5(2,3)4(6)7;;/h1-3H3,(H,6,7);1H3;/q;-1; |
Clé InChI |
DTGDEGNVGLHLQF-UHFFFAOYSA-N |
SMILES canonique |
[CH3-].CC(C)(C)C(=O)O.[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl N-[(pyridin-2-ylsulfanyl)methanimidoyl]carbamate](/img/structure/B15328447.png)
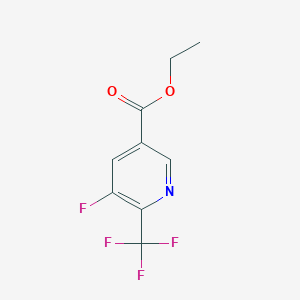
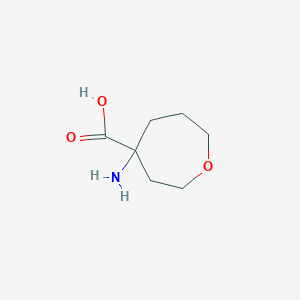
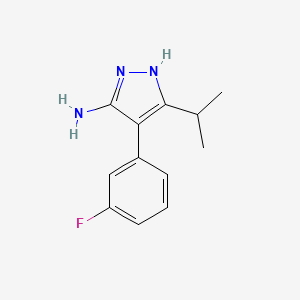
![4-([1,1'-Biphenyl]-4-yl)-6-(3'-(9,9-dimethyl-9H-fluoren-4-yl)-[1,1'-biphenyl]-4-yl)-2-phenylpyrimidine](/img/structure/B15328478.png)
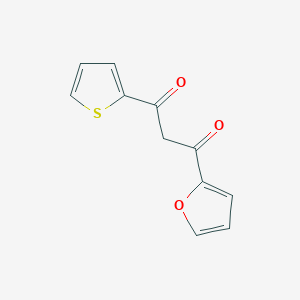
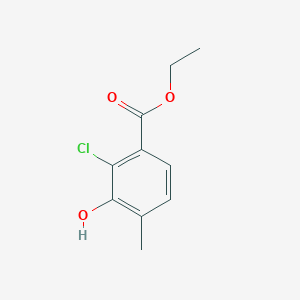

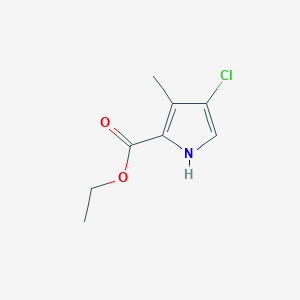
![Methyl 3-[2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]ethenyl]benzoate](/img/structure/B15328509.png)

